molecular formula C11H17NO B15236818 (2-(1-Amino-2-methylpropyl)phenyl)methanol

(2-(1-Amino-2-methylpropyl)phenyl)methanol

Cat. No.: B15236818
M. Wt: 179.26 g/mol
InChI Key: HPPYUAKVXUXDRK-UHFFFAOYSA-N
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Description

(2-(1-Amino-2-methylpropyl)phenyl)methanol is an organic compound that belongs to the class of alcohols and phenols It features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an amino group (-NH2) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Amino-2-methylpropyl)phenyl)methanol typically involves the reaction of a suitable phenyl derivative with an appropriate amino alcohol. One common method is the reduction of a corresponding nitro compound, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Amino-2-methylpropyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a catalyst like Pd/C or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-(1-Amino-2-methylpropyl)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanol: Similar structure but lacks the amino group.

    Benzylamine: Contains an amino group but lacks the hydroxyl group.

    Phenylpropanolamine: Similar structure with both hydroxyl and amino groups but different substitution pattern.

Uniqueness

(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-(1-amino-2-methylpropyl)phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3

InChI Key

HPPYUAKVXUXDRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1CO)N

Origin of Product

United States

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